molecular formula C18H14ClN7O B292889 N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide

N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide

Numéro de catalogue B292889
Poids moléculaire: 379.8 g/mol
Clé InChI: OXFJNLHZOBDVSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide (CPTH6) is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. Inhibition of HDACs has been linked to a variety of therapeutic benefits, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Mécanisme D'action

N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in the activation of tumor suppressor genes, the inhibition of oncogenes, and the regulation of inflammatory pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has also been shown to increase the acetylation of histones, which can lead to changes in gene expression that promote cell differentiation and inhibit tumor growth. In models of neurodegenerative diseases, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis. In models of inflammatory diseases, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide in laboratory experiments is its specificity for HDACs. Unlike other HDAC inhibitors, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide selectively inhibits the activity of HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. This specificity makes N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve therapeutic effects at lower concentrations.

Orientations Futures

There are several future directions for research on N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide that can achieve therapeutic effects at lower concentrations. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitors like N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide. Finally, there is interest in studying the combination of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide with other drugs or therapies to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine to form an intermediate product. This intermediate is then reacted with hydrazinecarboxamide to produce the final product, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide. The synthesis of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been described in detail in several scientific publications, and the compound is commercially available from a number of chemical suppliers.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.

Propriétés

Formule moléculaire

C18H14ClN7O

Poids moléculaire

379.8 g/mol

Nom IUPAC

1-(4-chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea

InChI

InChI=1S/C18H14ClN7O/c19-13-6-8-14(9-7-13)22-18(27)25-24-16-10-15(12-4-2-1-3-5-12)23-17-20-11-21-26(16)17/h1-11,24H,(H2,22,25,27)

Clé InChI

OXFJNLHZOBDVSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl

SMILES canonique

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.